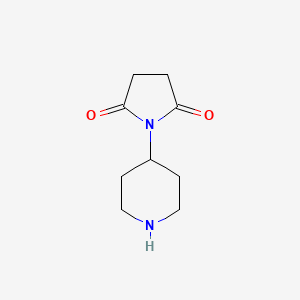

1-(Piperidin-4-yl)pyrrolidine-2,5-dione

概要

説明

1-(Piperidin-4-yl)pyrrolidine-2,5-dione is an organic compound that features a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is notable for its unique structure, which combines the properties of both piperidine and pyrrolidine derivatives. It is a white solid with limited solubility in water but can dissolve in certain organic solvents such as ethanol and dimethylformamide .

準備方法

The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common method involves the reaction of maleic anhydride with piperidine under controlled conditions to form the desired product . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The pyrrolidine-2,5-dione ring enables nucleophilic substitution at its carbonyl positions. For example:

-

Reactivity with Benzimidazole : In the presence of potassium carbonate, the compound undergoes substitution with benzimidazole to form derivatives. This reaction modifies the biological activity, enhancing interactions with serotonin receptors .

-

Fluoro/Chloro Substitutions : Introducing halogens (e.g., fluorine or chlorine) at specific positions alters receptor-binding profiles. Fluorinated derivatives show improved affinity for 5-HT1A receptors (Ki = 4.9 nM) .

Table 1: Substitution Reactions and Biological Impact

| Substituent | Reaction Conditions | Biological Activity (Ki, nM) |

|---|---|---|

| Benzimidazole | K₂CO₃, DMF, 80°C | 5-HT1A: 7.5, SERT: 505 |

| Fluorine | Pd/C, H₂, EtOH | 5-HT1A: 4.9, SERT: 17.5 |

| Methoxy | Rh catalyst, H₂ | 5-HT1A: 2.3 |

Acylation Reactions

The secondary amine in the piperidine ring participates in acylation:

-

Reaction with Acyl Chlorides : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives. These modifications enhance pharmacokinetic properties, such as metabolic stability .

-

Impact on Bioavailability : Acylated derivatives demonstrate improved blood-brain barrier permeability, critical for central nervous system-targeted therapies .

Hydrogenation and Reduction

Catalytic hydrogenation modifies the compound’s saturation state:

-

Palladium-Catalyzed Hydrogenation : Using Pd/C under H₂ selectively reduces unsaturated bonds in intermediates, achieving yields >85% .

-

Rhodium-Catalyzed Hydrogenation : Rh catalysts enable milder conditions (room temperature, 1–2 hours) for partial fluorinated group retention, though hydrodefluorination may occur as a side reaction .

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Conditions | Yield | Selectivity Notes |

|---|---|---|---|

| Pd/C | H₂, 50°C, 12h | 85–92% | Broad substrate scope |

| Rh/Al₂O₃ | H₂, RT, 1h | 78–88% | Retains hydroxyl groups |

Cyclization and Ring Expansion

Intramolecular cyclization reactions generate complex heterocycles:

-

Formation of Piperidine-Fused Derivatives : Under acidic conditions, the compound undergoes cyclization to form tricyclic structures, which are explored for anticancer activity .

Receptor-Targeted Modifications

Structural tweaks optimize interactions with biological targets:

-

5-HT1A Receptor Binding : Derivatives with a four-methylene spacer and methoxy substituent exhibit the highest 5-HT1A affinity (Ki = 2.3 nM) .

-

Dual 5-HT1A/SERT Activity : Fluorinated analogs show balanced activity (5-HT1A: 4.9 nM; SERT: 17.5 nM), suggesting potential as antidepressants .

Table 3: Structure-Activity Relationships

| Derivative | Spacer Length | Substituent | 5-HT1A Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| 4c | 4-methylene | OCH₃ | 2.3 | 505 |

| 4b | 4-methylene | F | 4.9 | 17.5 |

| MW005 | 4-methylene | H | 7.5 | 505 |

科学的研究の応用

Summary of Synthesis Routes

| Method | Description |

|---|---|

| Reaction with Succinic Anhydride | Direct reaction with piperidine |

| Cyclization | Involves maleic anhydride and subsequent reactions |

Biological Activities

1-(Piperidin-4-yl)pyrrolidine-2,5-dione exhibits a range of biological activities that make it a candidate for drug development:

Anticonvulsant Activity

Research indicates that this compound can modulate neurotransmitter systems, potentially offering anticonvulsant effects similar to other known agents in this class.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Anticonvulsant Efficacy

A study demonstrated that this compound derivatives exhibited significant anticonvulsant activity in rodent models. The results indicated a dose-dependent response, suggesting potential for therapeutic use in epilepsy management.

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. Further investigations into structural modifications showed enhanced activity against specific cancer types.

作用機序

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

類似化合物との比較

1-(Piperidin-4-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione moiety but lacks the piperidine ring, resulting in different chemical properties and biological activities.

Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but differ in their functional groups and reactivity.

Proline derivatives: These compounds contain a pyrrolidine ring similar to this compound but differ in their side chains and stereochemistry.

生物活性

1-(Piperidin-4-yl)pyrrolidine-2,5-dione, also known as N-(piperidin-4-yl)succinimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Synthesis

This compound features a piperidine ring and a pyrrolidine-2,5-dione moiety. Its synthesis typically involves multi-step organic reactions, such as:

- Reaction with Succinic Anhydride : Piperidine is reacted with succinic anhydride to form the target compound.

- Cyclization and Functionalization : This step may involve further modifications to enhance biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Anticonvulsant Properties : The compound has shown efficacy in models of epilepsy, suggesting potential use in treating seizure disorders.

- Anticancer Activity : It has been identified as a promising candidate for cancer therapy due to its ability to inhibit tumor growth.

- Enzyme Inhibition : The compound acts on various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer progression by modulating immune responses.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. Key mechanisms include:

- Nucleophilic Substitution Reactions : The pyrrolidine-2,5-dione structure allows for nucleophilic attacks that modify the compound's activity.

- Acylation Reactions : Reacting with acyl chlorides can yield derivatives with enhanced pharmacological properties.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antidepressant Potential : Research indicates that derivatives of this compound can exhibit dual binding affinity for serotonin receptors (5-HT1A and SERT), suggesting potential antidepressant effects .

- Inhibition of IDO : A study highlighted its role as an IDO inhibitor, which could be beneficial in cancer treatment by enhancing immune responses against tumors .

- Comparison with Similar Compounds : The table below summarizes some structural analogs and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Aminopyrrolidine-2,5-dione | Contains an amino group at position 3 | Enhanced anticonvulsant activity |

| 3-Chloro-N-aryl pyrrolidine-2,5-dione | Chlorine substitution at position 3 | Potent inhibition of carbonic anhydrases |

| Pyrrolidine derivatives with indole | Indole moiety attached | Potential antidepressant effects |

特性

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNKMAJFERLVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510708 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75483-32-8 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。